Losulazine
Overview
Description
Losulazine is a peripheral sympathetic antihypertensive compound that can be taken orally. It causes relatively modest, transient depletion of dopamine and norepinephrine in brain regions protected by the blood-brain barrier . This compound is primarily used for research purposes and is not intended for human or veterinary therapeutic use .
Preparation Methods
Losulazine can be synthesized through various methods. One common approach involves the preparation of nanohybrids of this compound-intercalated magnesium-aluminum layered double hydroxides. This is achieved by ion exchange or coprecipitation methods . Another method involves the formulation of this compound-loaded microsponges using the quasi-emulsion solvent diffusion method . These microsponges are designed to enhance the stability and reduce the drug dose.
Chemical Reactions Analysis
Losulazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one functional group in this compound with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Losulazine has several scientific research applications:
Chemistry: Used in the study of peripheral sympathetic antihypertensive compounds and their effects on neurotransmitter levels.
Medicine: Studied for its potential therapeutic effects in conditions related to neurotransmitter imbalances.
Industry: Utilized in the development of novel drug delivery systems, such as microsponges and nanohybrids
Mechanism of Action
Losulazine exerts its effects by causing a transient depletion of dopamine and norepinephrine in brain regions protected by the blood-brain barrier . This depletion is mediated through the inhibition of specific enzymes involved in the synthesis and release of these neurotransmitters. The compound’s action is primarily peripheral, meaning it affects the sympathetic nervous system outside the central nervous system.
Comparison with Similar Compounds
Losulazine is unique in its ability to cause modest, transient depletion of dopamine and norepinephrine. Similar compounds include:
Bromocriptine: A dopamine receptor agonist used to suppress serum prolactin and normalize estrous cycles in research studies.
This compound’s uniqueness lies in its specific action on peripheral sympathetic neurotransmitters, making it a valuable tool for research in this area.
Properties
CAS No. |
72141-57-2 |
---|---|
Molecular Formula |
C27H22F4N4O3S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone |
InChI |
InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33) |
InChI Key |
SYJKIRZBDWNJSB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Losulazine; Losulazina; Losulazinum; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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